molecular formula C12H19FN2 B1387784 2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine CAS No. 1092276-43-1

2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine

Cat. No.: B1387784
CAS No.: 1092276-43-1
M. Wt: 210.29 g/mol
InChI Key: ZGYPVLZQWXBZML-UHFFFAOYSA-N
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Description

2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine is an organic compound characterized by the presence of a fluorine atom and two propyl groups attached to a benzene ring with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine typically involves the following steps:

    Nitration: The starting material, benzene, is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is then reduced to form 1,4-diaminobenzene.

    Fluorination: The 1,4-diaminobenzene undergoes fluorination to introduce the fluorine atom at the 2-position.

    Alkylation: Finally, the fluorinated 1,4-diaminobenzene is alkylated with propyl halides to introduce the propyl groups at the amine positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.

    Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine involves its interaction with specific molecular targets. The fluorine atom and propyl groups influence the compound’s binding affinity and reactivity with enzymes and receptors. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine
  • 2-Fluoro-N1,N1-diethylbenzene-1,4-diamine
  • 2-Fluoro-N1,N1-dibutylbenzene-1,4-diamine

Uniqueness

2-Fluoro-N1,N1-dipropylbenzene-1,4-diamine is unique due to the presence of propyl groups, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

2-fluoro-1-N,1-N-dipropylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FN2/c1-3-7-15(8-4-2)12-6-5-10(14)9-11(12)13/h5-6,9H,3-4,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYPVLZQWXBZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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